
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
Übersicht
Beschreibung
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-acetamido-6-chloro-3-indoleacrylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The subsequent steps involve chlorination and acetamidation to introduce the chloro and acetamido groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and acetamidation under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-acetamido-6-chloro-3-indoleacrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for the aryl hydrocarbon receptor (AhR), modulating gene expression and cellular responses . The compound’s effects on cellular pathways can lead to various biological outcomes, such as anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: Its chloro and acetamido groups differentiate it from other indole derivatives, providing unique reactivity and interaction profiles .
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
SECOIPRQPZCVBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)
![10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8299396.png)

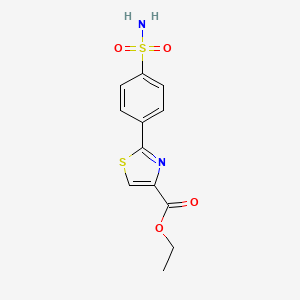
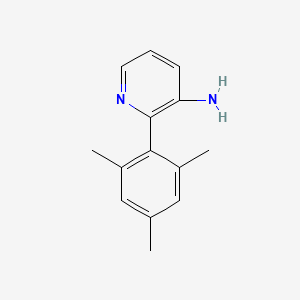


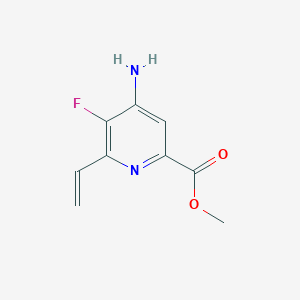
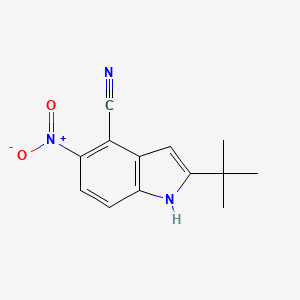
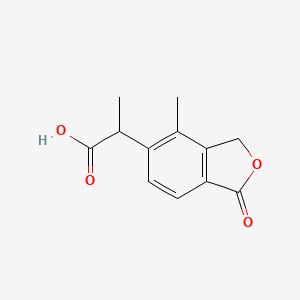
![5h-Pyrrolo[1,2-b]cinnolin-10-one](/img/structure/B8299475.png)
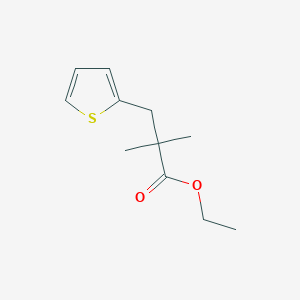
![2-[1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl]ethylamine](/img/structure/B8299486.png)
